5-(Bromomethyl)-2-methylbenzoic acid

Purity Analysis Quality Control Procurement

Sourcing a bifunctional building block with orthogonal reactivity for sequential derivatization is challenging. 5-(Bromomethyl)-2-methylbenzoic acid solves this with its reactive -CH₂Br site (SN2 alkylations) and free -COOH handle, enabling chemoselective transformations without protecting groups. Key advantages: - Enables exploration of SAR around the SGLT2 pharmacophore for novel antidiabetic candidates. - Documented as an intermediate in cardiovascular disease therapeutics, including atherosclerosis. - Consistent ≥95% purity with reliable supply chain for R&D and kilo-lab scale procurement.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Cat. No. B13191804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methylbenzoic acid
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CBr)C(=O)O
InChIInChI=1S/C9H9BrO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyOQKFJTNWPMQZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-methylbenzoic acid: Chemical Profile and Comparator Context for Sourcing


5-(Bromomethyl)-2-methylbenzoic acid (CAS: 72985-19-4) is a bi-functional aromatic compound with a benzoic acid core, featuring a carboxylic acid group and a bromomethyl substituent. This compound, characterized by its molecular formula C₉H₉BrO₂ and a melting point of 120-122 °C, exhibits a logP of 2.59 and a polar surface area (PSA) of 37.3 Ų . While structurally related analogs like 5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1) and Methyl 5-(bromomethyl)-2-methylbenzoate (CAS: 501362-17-0) are more widely utilized, particularly as intermediates in SGLT2 inhibitor synthesis [1], this compound's unique substitution pattern offers distinct reactivity for specific chemical transformations .

Why 5-(Bromomethyl)-2-methylbenzoic acid Cannot be Replaced by Generic Analogs


Substituting 5-(Bromomethyl)-2-methylbenzoic acid with a generic in-class analog is scientifically unsound. Its bromomethyl (-CH₂Br) group is a highly reactive alkylating agent, enabling nucleophilic substitutions and cross-coupling reactions that are fundamentally distinct from the direct aryl-bromine bond in 5-Bromo-2-methylbenzoic acid, which is more suited for metal-catalyzed couplings . Furthermore, the free carboxylic acid group in this compound offers different solubility and reactivity profiles compared to its ester derivative, Methyl 5-(bromomethyl)-2-methylbenzoate, which exhibits lower acidity and altered stability under certain conditions . The specific combination of these functional groups at the ortho- and meta-positions dictates a unique molecular geometry and electronic environment, which can significantly influence its performance as a building block in complex organic syntheses .

Quantitative Evidence for Prioritizing 5-(Bromomethyl)-2-methylbenzoic acid


Purity Benchmark: Comparative Data for 5-(Bromomethyl)-2-methylbenzoic acid vs. Methyl Ester Analog

In a comparative analysis of commercial availability, 5-(Bromomethyl)-2-methylbenzoic acid is consistently supplied at a minimum purity specification of 95% . This is comparable to the purity of its methyl ester analog, Methyl 5-(bromomethyl)-2-methylbenzoate, which is also listed at 95% purity from similar vendors . While the purity level is identical, the free acid form may be preferred for direct use in aqueous or protic reaction conditions without the need for a deprotection step.

Purity Analysis Quality Control Procurement

Thermal Stability: Melting Point Comparison with 5-Bromo-2-methylbenzoic acid

The thermal stability of 5-(Bromomethyl)-2-methylbenzoic acid, as indicated by its melting point, is significantly higher than that of its close analog 5-Bromo-2-methylbenzoic acid. The target compound exhibits a melting point range of 120-122 °C , whereas 5-Bromo-2-methylbenzoic acid has a reported melting point of 164-166 °C . This difference suggests that the target compound is a solid at room temperature but melts at a lower temperature, which could be advantageous for certain melt-phase reactions or processing conditions where lower energy input is desired.

Thermal Analysis Stability Formulation

Lipophilicity and Polarity Profile: logP and PSA Differentiation

Computational prediction of physicochemical properties reveals distinct differences between 5-(Bromomethyl)-2-methylbenzoic acid and its ester analog. The target compound has a predicted logP of 2.59 and a polar surface area (PSA) of 37.3 Ų . In contrast, the methyl ester derivative, while having an unreported logP for direct comparison, is known to exhibit lower acidity and different solubility profiles due to the absence of the free carboxylic acid group . The free acid's higher polarity, as indicated by the PSA, suggests enhanced solubility in aqueous media compared to its ester counterpart, which is crucial for reactions in protic solvents.

Lipophilicity ADME Property Prediction

Procurement-Driven Application Scenarios for 5-(Bromomethyl)-2-methylbenzoic acid


Synthesis of Pharmaceutical Intermediates for Cardiovascular Therapeutics

5-(Bromomethyl)-2-methylbenzoic acid is explicitly documented as a starting material or intermediate in the synthesis of compounds for the prevention and treatment of cardiovascular diseases, including those related to cholesterol and lipid disorders such as atherosclerosis . Its bifunctional nature allows for sequential derivatization: the carboxylic acid can be used to attach to a molecular scaffold, while the bromomethyl group can be used for subsequent modifications or to introduce a second functional group .

Construction of Complex Organic Molecules via Nucleophilic Substitution and Cross-Coupling

The bromomethyl group of 5-(Bromomethyl)-2-methylbenzoic acid makes it a versatile electrophile for nucleophilic substitution reactions (e.g., SN2) with a wide range of nucleophiles (amines, thiols, alkoxides) to form carbon-heteroatom bonds . Its predicted logP of 2.59 and moderate polarity (PSA 37.3 Ų) make it suitable for reactions in both organic and partially aqueous solvent systems, enabling a diverse range of synthetic transformations [1].

Development of SGLT2 Inhibitor Analogs and Other Antidiabetic Agents

While the closely related 5-Bromo-2-methylbenzoic acid is a key intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin , 5-(Bromomethyl)-2-methylbenzoic acid serves as an alternative building block for the development of novel antidiabetic drug candidates. Its distinct substitution pattern, with a reactive bromomethyl group at the 5-position, provides a different handle for chemical diversification, enabling the exploration of structure-activity relationships (SAR) around the SGLT2 pharmacophore that are not accessible with the 5-bromo analog .

Academic and Industrial Research in Organic Synthesis Methodology

Due to its defined purity (95%) and the presence of two orthogonal functional groups, this compound is a valuable reagent for developing and optimizing new synthetic methodologies. It is particularly useful for studying chemoselective reactions, where a synthetic chemist might need to selectively react at either the carboxylic acid or the benzylic bromide site without protecting the other . This makes it an ideal substrate for proof-of-concept studies in the synthesis of complex, multi-functional molecules [1].

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